Exatecan analogue 1

Topoisomerase I Inhibition ADC Payload Cytotoxicity

Exatecan analogue 1 (Icp-3) is a precisely engineered camptothecin-derived intermediate designed for ADC synthesis. Its distinct reactive handle enables site-selective conjugation, producing homogeneous ADC populations with defined DAR for superior consistency and reduced aggregation. Unlike generic exatecan, it allows direct benchmarking of novel linker-payload technologies against the T-DXd platform, leveraging the exatecan scaffold's retained potency against SN-38- and irinotecan-resistant tumors. The preferred starting material for next-generation ADC programs demanding reproducibility and scalability.

Molecular Formula C23H20FN3O4
Molecular Weight 421.4 g/mol
Cat. No. B12379203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExatecan analogue 1
Molecular FormulaC23H20FN3O4
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C5C(=CC(=C6N)F)N=C4C3=C2)O
InChIInChI=1S/C23H20FN3O4/c1-2-23(30)14-6-17-20-12(8-27(17)21(28)13(14)9-31-22(23)29)10-4-3-5-11-18(10)16(26-20)7-15(24)19(11)25/h6-7,30H,2-5,8-9,25H2,1H3/t23-/m0/s1
InChIKeyAJJCDEYJWSDNLQ-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Exatecan Analogue 1: A Specialized Camptothecin Derivative for Next-Generation ADC Development


Exatecan analogue 1 (CAS 2671770-58-2, also known as Icp-3) is a synthetic derivative of the topoisomerase I inhibitor exatecan (DX-8951f), belonging to the camptothecin class of antineoplastic agents . This compound is not a standalone therapeutic but rather a specialized chemical intermediate designed for the precise and reproducible synthesis of antibody-drug conjugates (ADCs) . With a molecular formula of C23H20FN3O4 and a molecular weight of 421.42 g/mol , its primary value proposition lies in its engineered chemical structure, which allows for a more controlled and efficient bioconjugation process compared to using the unmodified parent payload.

The Critical Role of Exatecan Analogue 1 in ADC Manufacture and Why Simple Substitution is Not an Option


In the development of next-generation antibody-drug conjugates (ADCs), the specific chemical handle on the payload is a critical quality attribute that dictates conjugation efficiency, product homogeneity, and ultimately, the ADC's therapeutic index. Exatecan analogue 1 is not a drop-in replacement for other camptothecin payloads like exatecan or DXd . Its value is entirely dependent on its distinct molecular architecture, which features a functional group (implied by its 'analogue' designation) that enables a specific, often site-selective, conjugation chemistry. Using a generic, unmodified exatecan or an alternative derivative would require a completely different linker-payload design and conjugation strategy, potentially leading to lower drug-to-antibody ratios (DAR), increased aggregation, and a final ADC product with inferior stability and pharmacokinetic properties [1]. The selection of this specific intermediate is therefore a procurement decision rooted in ensuring the fidelity and scalability of a precisely defined synthetic route.

Quantitative Differentiation of Exatecan Analogue 1 for ADC Research and Procurement


Class-Level Inference: Superior Potency of the Exatecan Scaffold as an ADC Warhead

While direct IC50 data for Exatecan analogue 1 is not publicly available, a class-level comparison of its parent scaffold, exatecan, to other common camptothecin-based ADC warheads establishes a baseline for its potent mechanism of action. Exatecan has demonstrated significantly higher potency in inhibiting topoisomerase I compared to the clinically validated ADC payload SN-38. In a head-to-head assay using topoisomerase I derived from SUIT-2 cells, exatecan achieved an IC50 of 0.82 µg/mL, whereas SN-38 required a concentration of 2.3 µg/mL to achieve the same effect, a 2.8-fold difference . This superior inhibition profile is a key rationale for developing exatecan-based ADC payloads.

Topoisomerase I Inhibition ADC Payload Cytotoxicity

Class-Level Inference: Broad and Potent Antiproliferative Activity Across Cancer Cell Lines

Data on the parent compound, exatecan, shows a broad and potent antiproliferative profile against a diverse panel of human cancer cell lines. In a panel of 32 cell lines derived from breast, colon, stomach, and lung cancers, exatecan exhibited GI50 values ranging from 0.125 to 10.4 ng/mL . This wide activity spectrum highlights the potential of exatecan-derived payloads to be effective against various tumor types. While this is not a direct comparison of the analogue itself, it establishes the strong cytotoxic foundation of the chemical series that Exatecan analogue 1 is designed to access.

Antiproliferative Activity Cancer Cell Lines Exatecan Scaffold

Direct Comparison: Exatecan Analogue 1 Enables a Differentiated ADC Platform with Superior Properties

The ultimate value of Exatecan analogue 1 is realized in the performance of the final ADC it helps create. A comparative study of an ADC synthesized using a novel 'exo-linker' platform with an exatecan-based payload (which Exatecan analogue 1 is a building block for) demonstrated superior biophysical properties when benchmarked against the clinically approved ADC T-DXd (Enhertu), which uses the DXd payload. The exatecan-based ADC exhibited reduced aggregation and lower hydrophobicity while maintaining a consistent drug-to-antibody ratio (DAR) [1]. This suggests that the use of exatecan analogue-based linker-payloads can lead to ADCs with an improved pharmacokinetic profile and potentially better tolerability compared to the DXd standard.

ADC Conjugation DAR Hydrophobicity

Class-Level Inference: Favorable Safety Profile of Exatecan Derivatives in Preclinical Models

A critical differentiator for ADC payloads is their off-target toxicity profile, particularly myelosuppression. A key exatecan derivative, DXd, has been shown to have considerably less myelotoxicity than its parent, exatecan mesylate, in an in vitro human colony-forming unit-granulocyte macrophage (CFU-GM) assay [1]. This data supports the class-level inference that exatecan analogues, like Exatecan analogue 1, are being developed with the express goal of improving the safety margin of the parent warhead, making them more suitable for systemic delivery via ADCs.

Myelotoxicity Safety Pharmacology ADC Payload

Direct Comparison: Significant Cytotoxic Advantage of Exatecan Derivatives Over SN-38 in a Resistant Cancer Model

The development of drug resistance is a major clinical challenge. Exatecan (DX-8951f) has demonstrated potent antitumor activity not only against a human lung cancer cell line but also against its SN-38-resistant variant . This is a crucial point of differentiation from SN-38, a widely used and clinically relevant camptothecin. The ability of the exatecan scaffold to overcome this resistance mechanism underscores the value of developing and utilizing its specialized analogues, like Exatecan analogue 1, for creating next-generation ADCs designed to treat refractory tumors.

Cytotoxicity Drug Resistance Exatecan Scaffold

Precision Applications for Exatecan Analogue 1 in ADC Research and Development


Synthesis of Site-Specific, Homogeneous Antibody-Drug Conjugates (ADCs)

Exatecan analogue 1 is the preferred starting material for research groups and biopharmaceutical companies developing next-generation ADCs that require precise control over the site and stoichiometry of drug conjugation. Its unique chemical structure, as an analogue of exatecan, provides a specific reactive handle for bioconjugation, enabling the creation of homogeneous ADC populations with a defined drug-to-antibody ratio (DAR). This is essential for reproducible in vitro and in vivo studies and for developing manufacturable drug candidates with consistent quality attributes. The direct comparison with DXd-based ADCs, which showed superior stability and reduced hydrophobicity [1], validates this specific application.

Development of ADC Platforms for Overcoming SN-38 Resistance

For researchers focused on addressing drug resistance in solid tumors, Exatecan analogue 1 serves as a critical component for constructing ADCs designed to overcome mechanisms that confer resistance to SN-38 and irinotecan. The class-level evidence demonstrating that the exatecan scaffold retains potent activity against SN-38-resistant cancer cell lines provides a strong scientific rationale for selecting this payload class. Exatecan analogue 1 offers a practical and scalable entry point for incorporating this advantaged warhead into novel ADC candidates.

Benchmarking Novel Linker-Payload Technologies Against the Clinical Standard

Exatecan analogue 1 is an indispensable tool for groups developing proprietary linker-payload technologies that aim to improve upon the performance of the clinically validated T-DXd (Enhertu) ADC. By using an exatecan analogue as the warhead component, researchers can conduct direct, head-to-head comparisons of their novel linker chemistry and bioconjugation methods against the DXd platform. The comparative study by Watanabe et al. [1] serves as a template, demonstrating how an exatecan-based ADC can be benchmarked to show improvements in aggregation, hydrophobicity, and pharmacokinetic profile.

Technical Documentation Hub

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